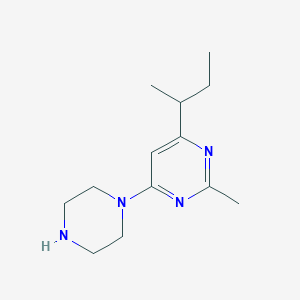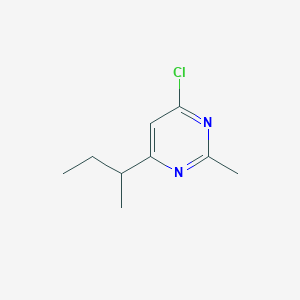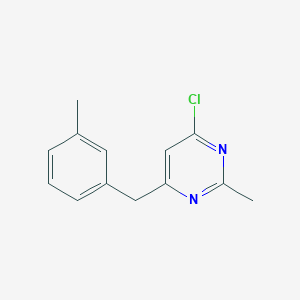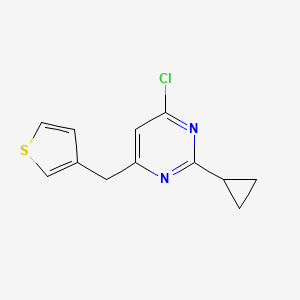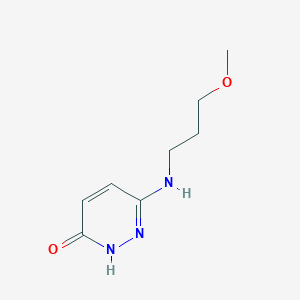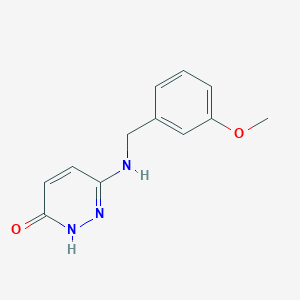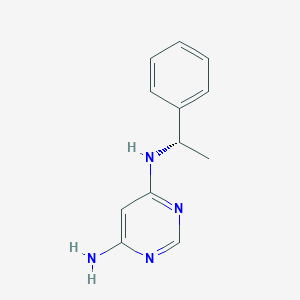
4-氯-6-(4-(2-甲氧基乙基)哌嗪-1-基)嘧啶
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The empirical formula of a similar compound, 1- (2-Pyrimidyl)piperazine, is C8H12N4. Its molecular weight is 164.21 .Chemical Reactions Analysis
In the synthesis of related compounds, a stirred solution of the precursor and K2CO3 in CHCl3 was treated with propargyl bromide at room temperature and heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1- (2-Pyrimidyl)piperazine, include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .科学研究应用
α2-肾上腺素能受体拮抗剂
该化合物是α2-肾上腺素能受体的拮抗剂,在神经传递的调节和各种生理过程的调节中起着重要作用 。这种拮抗作用可以应用于治疗抑制α2-肾上腺素能受体可能有利的疾病,例如高血压或某些类型的疼痛。
5-HT1A受体部分激动剂
作为5-HT1A受体部分激动剂,该化合物在精神疾病和神经系统疾病中具有潜在的应用 。5-HT1A受体参与情绪、焦虑和认知的调节,因此该化合物是开发新型抗焦虑或抗抑郁药物的候选药物。
神经保护剂
嘧啶基哌嗪衍生物因其神经保护特性而得到研究 。该化合物可以研究其在各种神经系统疾病(如阿尔茨海默病、帕金森病或中风)中保护神经元免受损伤或死亡的能力。
抗癌活性
包括该化合物在内的嘧啶基哌嗪衍生物在科学研究中显示出抗癌活性 。它们可用于开发靶向癌症细胞增殖和存活中特定途径的新型化学治疗剂。
抗菌和抗真菌应用
该化合物已显示出抗菌和抗真菌活性,可用于创造新的抗生素或抗真菌药物 。这在抗生素耐药性不断增加的时代尤为重要。
抗炎活性
最近的研究表明,嘧啶基哌嗪衍生物可以表现出抗炎作用 。该化合物可用于开发新型抗炎药物,这些药物可能比现有药物更有效或副作用更少。
抗病毒和抗氧化特性
该化合物还与抗病毒和抗氧化特性有关 。这些应用对于开发治疗病毒感染的疗法和对抗氧化应激至关重要,氧化应激与许多慢性疾病有关。
分析化学中的衍生化试剂
在分析化学中,该化合物可以在分光光度分析期间用作肽上羧基的衍生化试剂 。这种应用在蛋白质组学和药物发现领域具有重要价值。
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through a variety of mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of signaling pathways, thereby affecting cellular functions.
Cellular Effects
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in tumor cells, thereby exhibiting potential anticancer properties . Additionally, it has been observed to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, suggesting its neuroprotective effects .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as neuroprotection and anti-inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its function and efficacy in various cellular processes .
属性
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPQWHHNKXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






